(4-Formyl-3,5-dimethylphenyl)boronic acid

Catalog No.
S890401
CAS No.
1218790-71-6
M.F
C9H11BO3
M. Wt
177.994
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Formyl-3,5-dimethylphenyl)boronic acid

CAS Number

1218790-71-6

Product Name

(4-Formyl-3,5-dimethylphenyl)boronic acid

IUPAC Name

(4-formyl-3,5-dimethylphenyl)boronic acid

Molecular Formula

C9H11BO3

Molecular Weight

177.994

InChI

InChI=1S/C9H11BO3/c1-6-3-8(10(12)13)4-7(2)9(6)5-11/h3-5,12-13H,1-2H3

InChI Key

HMOKNSHYDFAZAZ-UHFFFAOYSA-N

SMILES

B(C1=CC(=C(C(=C1)C)C=O)C)(O)O

Suzuki Coupling Reactions

(4-Formyl-3,5-dimethylphenyl)boronic acid is a valuable building block for Suzuki coupling reactions []. This palladium-catalyzed cross-coupling reaction allows the formation of carbon-carbon bonds between the boronic acid and various organic halides or triflates. By incorporating the (4-formyl-3,5-dimethylphenyl) moiety into complex molecules, researchers can achieve desired functionalities due to the presence of the formyl (CHO) group and the two methyl (CH3) groups on the phenyl ring [].

Here, some research explores the use of (4-Formyl-3,5-dimethylphenyl)boronic acid in Suzuki coupling reactions:

  • The synthesis of fluorescent probes for biological imaging applications.
  • The development of organic light-emitting diodes (OLEDs) with specific light-emitting properties.

Additional Applications

While Suzuki coupling reactions are the primary application, some research explores alternative uses for (4-Formyl-3,5-dimethylphenyl)boronic acid. These areas are still under development, and more research is needed to fully understand their potential.

  • One study investigated the use of (4-Formyl-3,5-dimethylphenyl)boronic acid as a co-extractant for specific sugars from aqueous solutions.

(4-Formyl-3,5-dimethylphenyl)boronic acid is an organic compound with the molecular formula C9_9H11_{11}BO3_3 and a molecular weight of approximately 177.99 g/mol. This compound features a phenyl ring substituted with a formyl group (−CHO) at the para position (4-position) and two methyl groups (−CH3_3) at the meta positions (3- and 5-positions). The presence of the boronic acid functional group (−B(OH)2_2) enhances its reactivity, particularly in cross-coupling reactions. Its planar structure and electron-withdrawing nature of the boron atom contribute to its utility in organic synthesis, especially in forming carbon-carbon bonds through palladium-catalyzed reactions like the Suzuki-Miyaura coupling.

The primary chemical reaction involving (4-Formyl-3,5-dimethylphenyl)boronic acid is the Suzuki-Miyaura coupling reaction. This reaction allows for the formation of carbon-carbon bonds between the boronic acid and various organic halides or triflates. The mechanism involves two key steps:

  • Oxidative Addition: The organic halide reacts with the palladium catalyst, forming a palladium complex.
  • Transmetalation: The boronic acid transfers its aryl group to the palladium complex, resulting in the formation of a new carbon-carbon bond.

This compound can also participate in other coupling reactions, although these applications are less explored.

(4-Formyl-3,5-dimethylphenyl)boronic acid can be synthesized through several methods:

  • Borylation of Aryl Aldehydes: A common method involves the borylation of 4-formyl-3,5-dimethylphenol using boron reagents under specific conditions.
  • Functionalization of Precursor Compounds: Starting from suitable precursors, such as 4-bromo-3,5-dimethylphenol, followed by reactions with boron reagents leads to the formation of this compound .
  • Direct Synthesis from Phenols: Another approach includes reacting phenolic compounds with boron reagents and subsequent formylation using formic acid or other formylating agents .

The primary application of (4-Formyl-3,5-dimethylphenyl)boronic acid is as a building block in organic synthesis, particularly in:

  • Suzuki Coupling Reactions: It is widely used for synthesizing biaryl compounds which are important in pharmaceuticals and materials science.
  • Organic Synthesis: Acts as an intermediate in various synthetic pathways leading to complex organic molecules.

Interaction studies involving (4-Formyl-3,5-dimethylphenyl)boronic acid mainly focus on its reactivity in coupling reactions. Its ability to form stable complexes with palladium makes it a valuable reagent in synthetic chemistry. Additionally, studies on its interactions with biological molecules could provide insights into potential enzyme inhibition mechanisms .

(4-Formyl-3,5-dimethylphenyl)boronic acid shares structural similarities with several other boronic acids that feature different substitutions on the phenyl ring. Here are some comparable compounds:

Compound NameCAS NumberSimilarity Score
(4-Formyl-3-methylphenyl)boronic acid398151-59-21.00
(3-Formyl-4-methylphenyl)boronic acid1106869-99-11.00
3-Formyl-2-methylphenylboronic acid631909-10-90.92
(4-Formyl-2,3-dimethylphenyl)boronic acid643093-74-70.92
(3,5-Diformylphenyl)boronic acid480424-62-20.91

These compounds exhibit similar functional groups but differ in their substituents on the aromatic ring, affecting their reactivity and application potential in synthetic chemistry.

Wikipedia

(4-Formyl-3,5-dimethylphenyl)boronic acid

Dates

Modify: 2023-08-15

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